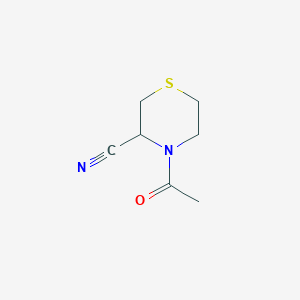

4-Acetylthiomorpholine-3-carbonitrile

Description

4-Acetylthiomorpholine-3-carbonitrile (CAS: 1417459-60-9) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₁F₂NO₃S and a molecular weight of 245.23 g/mol . It features a thiomorpholine ring—a six-membered ring containing one sulfur and one nitrogen atom—substituted with an acetyl group at the 4-position and a nitrile group at the 3-position. This compound is cataloged as a building block in organic synthesis, suggesting its utility in pharmaceutical or agrochemical research for constructing complex molecules . Its structural complexity, including fluorine substituents, makes it a candidate for studying stereoelectronic effects and reactivity in medicinal chemistry.

Properties

IUPAC Name |

4-acetylthiomorpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-6(10)9-2-3-11-5-7(9)4-8/h7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDWVBZVZROJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylthiomorpholine-3-carbonitrile typically involves the reaction of thiomorpholine with acetic anhydride and a cyanide source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Acetylthiomorpholine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-Acetylthiomorpholine-3-carbonitrile has been explored for various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetylthiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Acetylthiomorpholine-3-carbonitrile with two related compounds from the Enamine Ltd Building Blocks Catalogue, focusing on molecular properties and inferred functional roles:

Reactivity and Functional Group Analysis

This compound :

The nitrile group (–CN) is electrophilic, enabling nucleophilic additions or cyclization reactions. The thiomorpholine ring’s sulfur atom may participate in hydrogen bonding or metal coordination, influencing biological activity . Fluorine atoms enhance metabolic stability and lipophilicity, which is critical in drug design.Ethyl 4-(difluoromethyl)-3-fluorobenzoate :

The ester group (–COOEt) is hydrolytically labile, allowing conversion to carboxylic acids. The difluoromethyl group (–CF₂H) is electron-withdrawing, directing electrophilic substitution on the aromatic ring. Fluorine atoms increase bioavailability and resistance to oxidative degradation .- 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride: The protonated amine (–NH₃⁺Cl⁻) enhances aqueous solubility, making it suitable for salt-forming APIs. The ketone group is reactive toward nucleophiles, enabling reductive amination or Schiff base formation .

Molecular Weight and Pharmacokinetic Implications

- The lower molecular weight of 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride (170.23 g/mol) aligns with its role as a compact, soluble intermediate for further functionalization .

Structural Determination and Crystallographic Tools

Tools like ORTEP-3 aid in visualizing molecular geometry, which is critical for confirming stereochemistry and intermolecular interactions .

Biological Activity

4-Acetylthiomorpholine-3-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound, characterized by the presence of a thiomorpholine ring and a carbonitrile group, has been studied for its effects on various biological systems. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C7H10N2OS

- CAS Number : 1849364-63-1

The compound features a thiomorpholine ring, which is known for its ability to interact with biological targets, and an acetyl group that may enhance its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiomorpholine moiety may facilitate binding to target proteins, influencing various signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cancer cell lines revealed the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, warranting further investigation into its potential as an anticancer drug.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiomorpholine compounds, including this compound. The results demonstrated that modifications in the side chains significantly affected the antimicrobial potency, with the carbonitrile group playing a crucial role in enhancing activity against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers assessed the anticancer properties of this compound in xenograft models. The compound exhibited dose-dependent tumor growth inhibition, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.